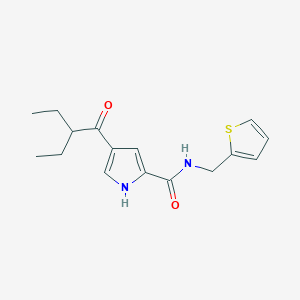

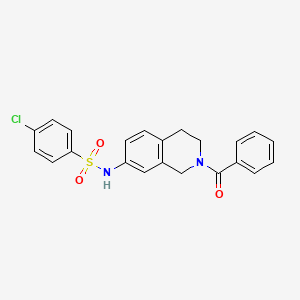

![molecular formula C12H15BrO2 B2612952 2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid CAS No. 1249965-21-6](/img/structure/B2612952.png)

2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid” is a chemical compound with a molecular weight of 271.15 . Its IUPAC name is 2-(2-bromobenzyl)-3-methylbutanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrO2/c1-8(2)10(12(14)15)7-9-5-3-4-6-11(9)13/h3-6,8,10H,7H2,1-2H3,(H,14,15) . This indicates the presence of 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule.Physical and Chemical Properties Analysis

This compound has a molecular weight of 271.15 . Further physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Elucidation

2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid, and its derivatives, are fundamental in chemical synthesis and biochemical studies. One study focused on the crystallization and structural elucidation of enantiopure and racemic forms of 2-bromo-3-methylbutyric acid to understand intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state. This research contributes to a broader understanding of molecular structures and their implications in synthetic chemistry (Seidel, Nöthling, Goddard, & Lehmann, 2020).

Aroma Compound Formation in Fermented Foods

The compound's derivatives have been explored for their role in aroma compound formation through the Ehrlich pathway in fermented foods. Analysis of the enantiomeric distribution of related compounds, such as 2-methylbutanal and 2-methylbutanol, provides insights into the biochemical processes behind flavor development in various fermented products (Matheis, Granvogl, & Schieberle, 2016).

Pharmaceutical Intermediates

Compounds structurally related to this compound are also pivotal in synthesizing pharmaceutical intermediates. For example, aryl radical building blocks derived from 2-(2-Bromophenyl)ethyl groups have been employed in radical cyclization reactions onto azoles, facilitating the synthesis of complex heterocycles. This methodology represents a valuable tool in pharmaceutical research, offering a pathway to novel drug discovery (Allin et al., 2005).

Metabolite Production and Kinetics

Investigations into the metabolite production of Staphylococcus xylosus revealed the presence of organoleptic metabolites derived from branched-chain amino acid catabolism, including 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal. Such studies not only deepen our understanding of microbial metabolism but also have potential applications in food science, particularly in flavor enhancement and control (Beck, Hansen, & Lauritsen, 2002).

Environmental Implications

The investigation of the glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid, a derivative related to the target compound, highlights the environmental relevance of these chemicals. Understanding the physicochemical properties of such compounds is crucial for assessing their role in atmospheric processes and their potential impact on air quality and climate change (Dette et al., 2014).

Mecanismo De Acción

- The primary target of 2-[(2-Bromophenyl)methyl]-3-methylbutanoic acid (let’s call it “Compound X”) is likely a specific receptor or enzyme within the body. Unfortunately, detailed information about this compound’s specific target remains limited in the available literature .

Target of Action

Propiedades

IUPAC Name |

2-[(2-bromophenyl)methyl]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8(2)10(12(14)15)7-9-5-3-4-6-11(9)13/h3-6,8,10H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFVSKWHESQWCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=CC=C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2612869.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2612871.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2612879.png)

![1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B2612880.png)

![2-chloro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2612883.png)

![N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2612885.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612888.png)

![Methyl 2-methyl-5-{[methyl({7-oxo-6-azabicyclo[3.2.0]heptan-6-yl}methyl)amino]methyl}furan-3-carboxylate](/img/structure/B2612891.png)